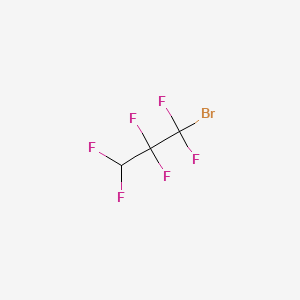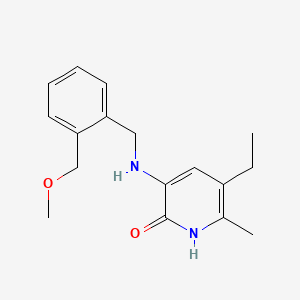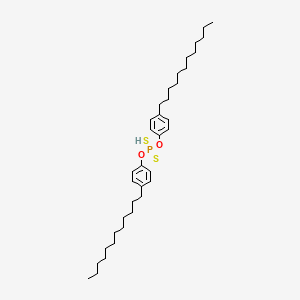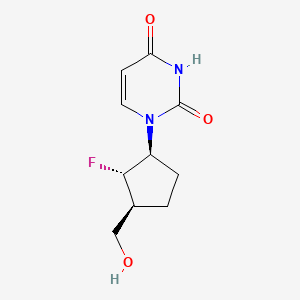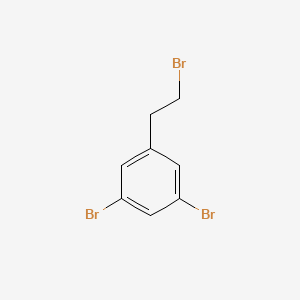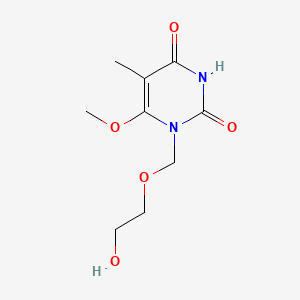
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- is a compound belonging to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring.
Preparation Methods
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- can be achieved through a multi-step process. One common method involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions. This leads to the formation of the corresponding dihydropyrimidine-2,4(1H,3H)-dione derivatives via de-Boc and cyclization reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral agent, particularly against HIV-1. It is also being studied for its anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties . In industry, it is used in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it catalyzes the reversible phosphorylytic cleavage of uridine and deoxyuridine to uracil and ribose- or deoxyribose-1-phosphate. These produced molecules are then utilized as carbon and energy sources .
Comparison with Similar Compounds
Similar compounds to 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-6-methoxy-5-methyl- include 1-((2-hydroxyethoxy)methyl)-5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione and 1-((2-hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione. These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities
Properties
CAS No. |
131194-00-8 |
|---|---|
Molecular Formula |
C9H14N2O5 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-methoxy-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O5/c1-6-7(13)10-9(14)11(8(6)15-2)5-16-4-3-12/h12H,3-5H2,1-2H3,(H,10,13,14) |
InChI Key |
ZGCYJTDWRJBEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


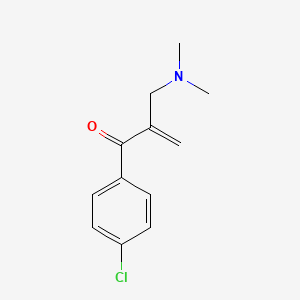

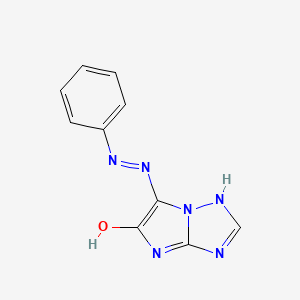
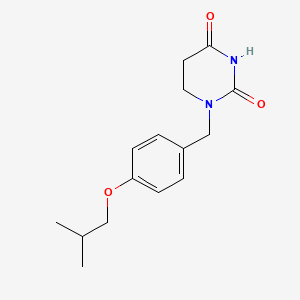

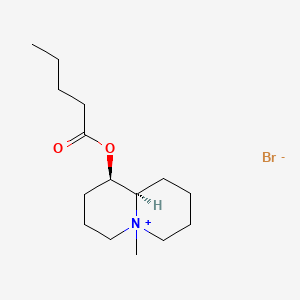
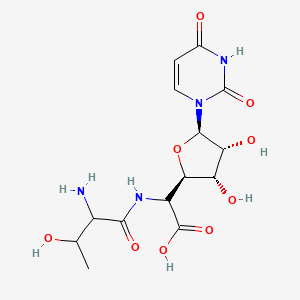
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
